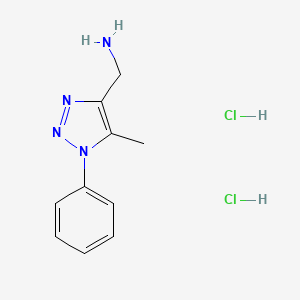
Propyl 2-hydroxybut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-hydroxybut-3-enoate is a chemical compound with the molecular formula C7H12O3 . It is also known by its CID 76183453 .
Synthesis Analysis
Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides . A catalytic benign transesterification method for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) has been reported .Molecular Structure Analysis
The molecular structure of Propyl 2-hydroxybut-3-enoate is represented by the formula C7H12O3 .Chemical Reactions Analysis
Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has been shown to have several options for chemical transformations . It has been used in a catalytic benign transesterification method for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) .Physical And Chemical Properties Analysis
The physical and chemical properties of Propyl 2-hydroxybut-3-enoate include its molecular weight, which is 144.17 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Bio-based Polymers
Propyl 2-hydroxybut-3-enoate can be used as a monomer in the synthesis of bio-based polymers. Its vinyl group allows for polymerization, creating materials with potential uses in biodegradable plastics, fibers, and elastomers. This aligns with the global push towards sustainable materials derived from renewable resources .
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the production of fine chemicals. Its ester and hydroxyl functionalities make it a versatile building block for synthesizing a variety of organic compounds, including pharmaceuticals and agrochemicals .
Catalysis Research
In catalysis, Propyl 2-hydroxybut-3-enoate’s multiple functional groups make it an interesting candidate for studying transesterification reactions. Researchers can explore novel catalytic systems and reaction conditions to optimize the conversion of this compound into valuable ester derivatives .
Analytical Chemistry
Due to its unique structure, Propyl 2-hydroxybut-3-enoate can be used in analytical chemistry as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .
Renewable Chemical Platform
As a renewable chemical platform, this compound can be derived from biomass sources, such as sugars, through catalytic processes. It represents a shift towards bio-based chemicals that reduce reliance on fossil fuels and decrease carbon footprint .
Material Science
In material science, Propyl 2-hydroxybut-3-enoate can be used to modify the properties of materials. For instance, it can be incorporated into coatings, adhesives, and sealants to improve their performance characteristics, such as adhesion, flexibility, and resistance to environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 2-hydroxybut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFTQQVQCGPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-hydroxybut-3-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

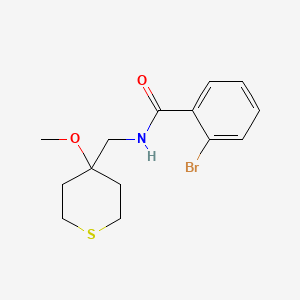
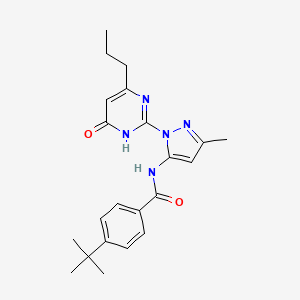
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)
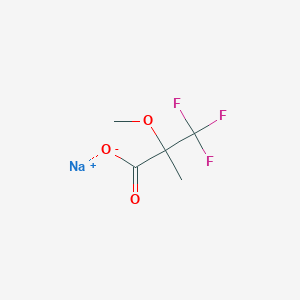
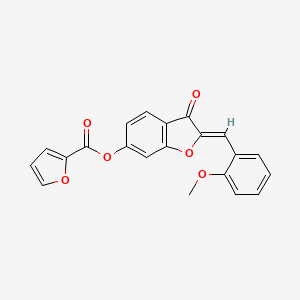
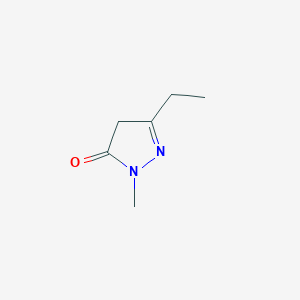

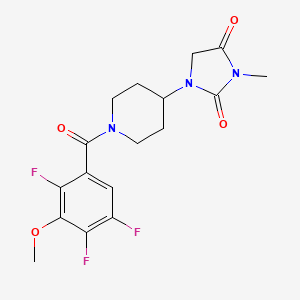
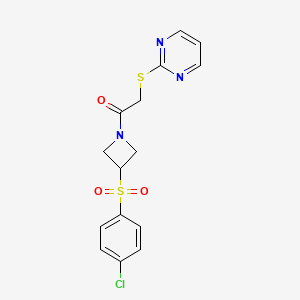
![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)
